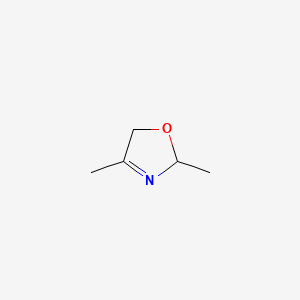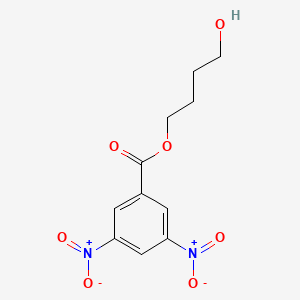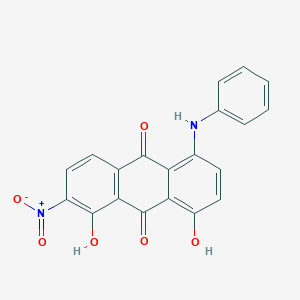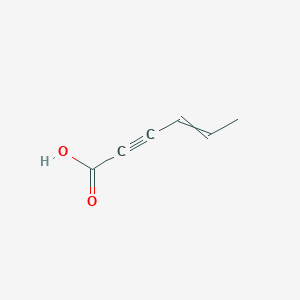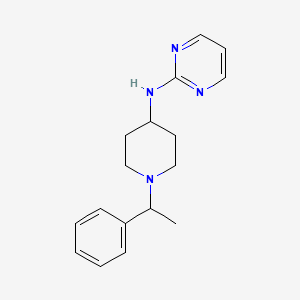
2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidyl compound. One common method is the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halide, and then reacted with 1-(alpha-Methylbenzyl)-4-piperidylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the amine group, followed by reaction with an electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 4-chloropyrimidine share structural similarities.
Piperidyl compounds: 1-(alpha-Methylbenzyl)-4-piperidylamine and related amines.
Uniqueness
2-((1-(alpha-Methylbenzyl)-4-piperidyl)amino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidyl group makes it a versatile compound for various applications .
特性
CAS番号 |
76167-78-7 |
|---|---|
分子式 |
C17H22N4 |
分子量 |
282.4 g/mol |
IUPAC名 |
N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N4/c1-14(15-6-3-2-4-7-15)21-12-8-16(9-13-21)20-17-18-10-5-11-19-17/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,18,19,20) |
InChIキー |
ZSFJFRWTRPTNSM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)NC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


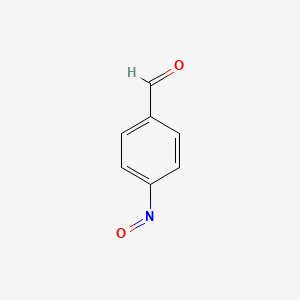

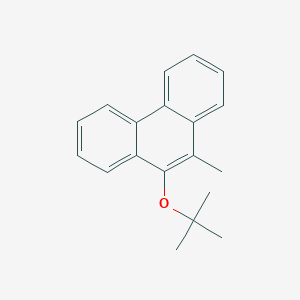

![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
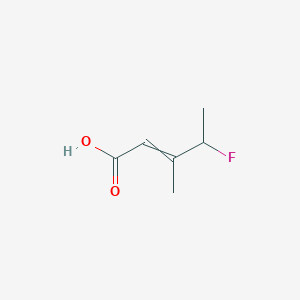
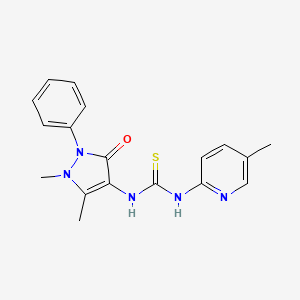
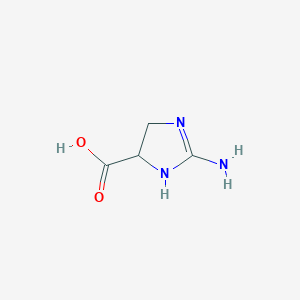
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
